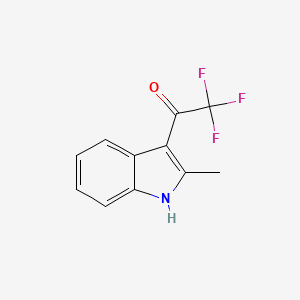

2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-9(10(16)11(12,13)14)7-4-2-3-5-8(7)15-6/h2-5,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYDALIAQZHUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the trifluoroacetylation of indoles. One common method involves the reaction of an indole derivative with ethyl trifluoropyruvate in the presence of a copper catalyst. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 80°C) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the indole structure often exhibit significant biological activities, including:

- Anticancer Activity : Indole derivatives have been studied for their potential in inhibiting cancer cell proliferation. The trifluoromethyl group may enhance the selectivity and potency of these compounds against specific cancer types.

- Anti-inflammatory Effects : The compound has shown promise as a COX-2 inhibitor, which is relevant for developing nonsteroidal anti-inflammatory drugs (NSAIDs). Studies have demonstrated that similar indole derivatives can effectively reduce inflammation and pain through their action on the COX enzyme pathway .

Case Studies

- COX-2 Inhibition : In a study exploring novel indole derivatives, 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone was evaluated for its inhibitory effects on COX-2. The results indicated that this compound could serve as a lead structure for developing new anti-inflammatory agents .

- Anticancer Research : Another investigation focused on the anticancer properties of trifluoromethylated indoles, revealing that these compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Applications in Drug Development

Given its unique structural features and biological activities, this compound has potential applications in:

- Pharmaceutical Industry : As a precursor or lead compound for developing new therapeutic agents targeting inflammatory diseases and cancers.

- Research : In biochemical studies aimed at understanding the mechanisms of action of indole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Indole Ring

2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethanone

- CAS : 1051967-68-0

- Molecular Formula: C₁₁H₈F₃NO₂

- Molecular Weight : 243.185 g/mol

- Key Feature : A methoxy group at the 5-position of the indole ring.

- Synthesis : Achieves higher yields (97% from suppliers) compared to the 2-methyl analog, likely due to the electron-donating methoxy group enhancing reaction efficiency .

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

Substituents on the Ethanone Group

1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone

- CAS : 292855-52-8

- Molecular Formula: C₁₆H₁₃NO₃S

- Molecular Weight : 299.34 g/mol

- Key Feature : Phenylsulfonyl group replaces the trifluoromethyl group.

- Reactivity : The sulfonyl group enables nucleophilic substitutions, diverging from the electrophilic trifluoroacetyl moiety .

2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethanone

- CAS : 62366-56-7

- Molecular Formula : C₅H₅F₃N₂O

- Key Feature : Replaces indole with a methylimidazole ring.

- Applications: Used in coordination chemistry due to the imidazole’s nitrogen donor sites .

Substituent Effects on Physicochemical Properties

Biological Activity

2,2,2-Trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, synthesizing relevant data from various studies and sources.

The compound has the following chemical properties:

- Molecular Formula : CHFNO

- Molecular Weight : 227.18 g/mol

- CAS Number : 858515-93-2

- Melting Point : 245-247 °C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on enzymatic activity, antimicrobial properties, and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against certain enzymes. For instance:

- Tyrosinase Inhibition : The compound has shown promising results as a tyrosinase inhibitor, with IC50 values comparable to standard inhibitors like kojic acid. This suggests potential applications in skin whitening and anti-aging formulations.

Antimicrobial Activity

Studies have reported that this compound possesses antimicrobial properties:

- Bacterial Strains Tested : Various strains including E. coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicate effective inhibition at low concentrations, making it a candidate for further development in antimicrobial therapies.

Study on Tyrosinase Inhibition

A recent study evaluated the tyrosinase inhibitory activity of several indole derivatives, including this compound. The study found that:

- IC50 Value : The compound exhibited an IC50 value of approximately 5 µM, demonstrating strong inhibition compared to other tested compounds .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties:

- Tested Pathogens : The compound was tested against E. coli, Pseudomonas aeruginosa, and Candida albicans.

- Results : It showed effective inhibition with MIC values ranging from 10 to 50 µg/mL across different pathogens .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 227.18 g/mol |

| Melting Point | 245 - 247 °C |

| Tyrosinase IC50 | ~5 µM |

| Antimicrobial MIC (E. coli) | 10 µg/mL |

| Antimicrobial MIC (S. aureus) | 20 µg/mL |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone, and how can reaction selectivity be monitored?

- Methodology : The compound is synthesized via catalytic oxidation of 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanol using mixed-metal MIL-100(Sc,Fe) catalysts. Key parameters include temperature (typically 60–80°C), solvent choice (e.g., acetonitrile), and oxidant selection (e.g., tert-butyl hydroperoxide). Selectivity is monitored via 19F NMR to track by-product formation (e.g., unreacted alcohol intermediates and fluorinated impurities) .

- Data Insight : Under optimized conditions, MIL-100(Sc,Fe) achieves 52% yield of the target ketone, with 35% by-products. Alternative catalysts (e.g., Cr-based) show lower selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assigns aromatic indole protons (δ 7.0–7.6 ppm) and trifluoroacetyl carbonyl signals (δ 183.11 ppm, q, J = 36.5 Hz) .

- 19F NMR : Confirms the trifluoromethyl group (δ –74.00 ppm) and detects fluorinated impurities .

- IR Spectroscopy : Identifies carbonyl stretching (~1700 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹).

Q. How can researchers verify the compound’s identity in chemical databases?

- Methodology : Cross-reference CAS 170366-90-2 (for the indol-5-yl variant) or use InChIKey OCBFFMSUNUNWSK-UHFFFAOYSA-N for structural confirmation. Databases like PubChem (ID 23283839) provide validated spectral data .

Advanced Research Questions

Q. What strategies improve reaction selectivity in the synthesis of this compound?

- Methodology :

- Catalyst Screening : MIL-100(Sc,Fe) outperforms other metals (Al, Cr) due to enhanced Lewis acidity and pore structure, reducing side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like molecular sieves absorb water to prevent hydrolysis.

- Kinetic Studies : Monitor reaction progress via in situ 19F NMR to identify time-dependent by-product formation .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

- Methodology :

- Density Functional Theory (DFT) : Models the electron-withdrawing effect of the trifluoromethyl group on indole’s π-electron system, predicting electrophilic substitution sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using the compound’s X-ray crystallographic coordinates (if available) .

Q. What challenges arise in crystallographic studies of this compound?

- Methodology :

- Crystal Growth : Use slow evaporation in chloroform/hexane mixtures. The indole ring’s planarity and fluorine’s electronegativity complicate packing, often requiring SHELXL for refinement .

- Twinned Data : High-resolution synchrotron data (≤1.0 Å) mitigates twinning artifacts. SHELXPRO interfaces with refinement pipelines for macromolecular applications .

Q. How do fluorine substituents influence the compound’s physicochemical properties?

- Methodology :

- Lipophilicity Assays : Measure logP values (e.g., shake-flask method) to quantify trifluoromethyl’s hydrophobic contribution.

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points (~120–130°C) and stability under oxidative conditions .

Methodological Best Practices

Q. What protocols ensure compound purity during synthesis?

- Methodology :

- Chromatography : Use silica gel column chromatography (hexane/ethyl acetate gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, verified by single-spot TLC and >99% NMR purity .

Q. How should researchers handle safety and storage?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.